Superior Drug-Like Physicochemical Profile Over the Direct [1,2-a]Pyridine Analog
When selecting a 2,6-diphenylimidazo-fused scaffold for lead optimization, the imidazo[1,2-b]pyridazine core offers a markedly different physicochemical profile compared to its closest bioisostere, 2,6-diphenylimidazo[1,2-a]pyridine (CAS 851053-64-0, GA11). The pyridazine analog displays a reduced lipophilicity (XLogP3-AA = 3.6 vs. LogP ≈ 5) and a 74% larger topological polar surface area (tPSA = 30.2 Ų vs. 17.3 Ų), indicating superior predicted aqueous solubility and membrane permeability balance [1]. Additionally, the extra sp²-hybridized nitrogen in the pyridazine ring increases the heterocycle's hydrogen-bond acceptor count (HBA = 2 vs. HBA = 1 for the pyridine analog), which can be pivotal for establishing key binding interactions with biological targets [1].
| Evidence Dimension | Physicochemical property comparison: LogP, tPSA, HBA count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; tPSA = 30.2 Ų; HBA = 2; HBD = 0 |
| Comparator Or Baseline | 2,6-Diphenylimidazo[1,2-a]pyridine (GA11): LogP ≈ 5; tPSA = 17.3 Ų; HBA = 1; HBD = 0 |
| Quantified Difference | ΔLogP = -1.4; ΔtPSA = +12.9 Ų (+74%); ΔHBA = +1 |
| Conditions | Computed/experimental partition coefficient and topological polar surface area values |
Why This Matters
Lower lipophilicity and higher tPSA correlate with reduced off-target binding, lower metabolic clearance, and improved oral bioavailability, making the pyridazine scaffold a superior starting point for developing drug candidates with favourable ADMET profiles.
- [1] PubChem Compound Summary for CID 12377481, 2,6-Diphenylimidazo[1,2-b]pyridazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12377481. View Source
